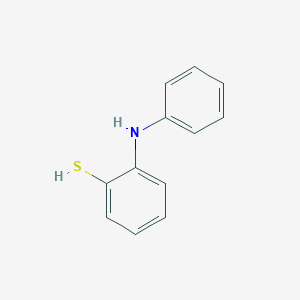

2-(Phenylamino)benzenethiol

Description

Properties

IUPAC Name |

2-anilinobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYMDMWEXMVXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345979 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-95-8 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylaminothiols in Contemporary Chemical Sciences

Arylaminothiols, the class of compounds to which 2-(Phenylamino)benzenethiol belongs, are of considerable interest in modern chemistry. iocd.org Their importance stems from the presence of both amino and thiol functional groups, which allows for a wide array of chemical transformations and applications.

One of the most prominent areas of application for arylaminothiols, specifically 2-aminothiophenol (B119425) and its derivatives, is in the synthesis of heterocyclic compounds. sigmaaldrich.comekb.egajol.info These include benzothiazoles, which are crucial structural motifs in many biologically active molecules with applications in medicinal chemistry. ekb.eg The condensation reaction of 2-aminothiophenol with various reagents like carboxylic acids or aldehydes is a common and efficient method to construct the benzothiazole (B30560) ring system. ajol.inforesearchgate.net

Furthermore, arylaminothiols serve as versatile ligands in coordination chemistry. The sulfur and nitrogen atoms can coordinate to metal ions, forming stable complexes with interesting photophysical and catalytic properties. This has led to their use in the development of new catalysts and functional materials.

The dual functionality of arylaminothiols also makes them valuable starting materials in organic synthesis. The amino group can be readily modified, and the thiol group can participate in various coupling reactions, allowing for the construction of complex molecular architectures.

Conceptual Framework and Methodological Approaches in Investigating 2 Phenylamino Benzenethiol

Established Synthetic Pathways to this compound Scaffolds

The synthesis of this compound and its analogs can be achieved through several strategic approaches, primarily categorized as direct synthetic routes and precursor-based methodologies.

Direct Synthetic Routes and Optimization Studies

Direct synthesis of the this compound scaffold often involves the coupling of an aniline (B41778) derivative with a protected or masked o-aminothiophenol. Optimization of these routes focuses on reaction conditions, catalyst selection, and the nature of protecting groups to maximize yield and purity. While specific direct syntheses of the parent compound are not extensively detailed in the provided results, the synthesis of related structures provides insight into potential methodologies. For instance, the synthesis of 2-aryl quinoxalines through the ball milling of aryl glyoxals with o-phenylenediamine (B120857) demonstrates a mechanochemical approach that could potentially be adapted for the synthesis of this compound derivatives. acs.orgnih.gov

Precursor-Based Approaches for Arylaminobenzenethiol Synthesis

A more common and versatile strategy involves the use of precursor molecules that are subsequently converted to the desired arylaminobenzenethiol. A prominent example is the synthesis of 2-aminothiophenol (B119425), a key precursor, which can then be reacted with various arylating agents. The synthesis of 2-aminothiophenol itself can be achieved through methods like the reduction of 2-nitrobenzenesulfonyl chloride or the rearrangement of O-aryl dialkylthiocarbamates derived from phenols. wikipedia.org Once 2-aminothiophenol is obtained, it can undergo reactions such as the Buchwald-Hartwig amination with an appropriate aryl halide to introduce the phenylamino (B1219803) group.

Another precursor-based approach involves the modification of existing benzothiazole (B30560) structures. For instance, 2-aminobenzothiazoles can be synthesized and subsequently modified. mdpi.com These precursors can be prepared through various means, including the reaction of 2-aminobenzenethiol with cyanogen (B1215507) bromide or the cyclization of thiourea (B124793) derivatives.

Functionalization and Chemical Transformation of this compound

The dual reactivity of the thiol and amine moieties in this compound allows for a rich and diverse range of chemical transformations, leading to the synthesis of numerous heterocyclic systems and other functionalized molecules.

Reactions Involving the Thiol Moiety (e.g., Nucleophilic Additions, Oxidative Transformations)

The thiol group in this compound is a potent nucleophile, readily participating in a variety of reactions. researchgate.net

Nucleophilic Additions: The thiolate anion, easily generated by deprotonation of the thiol, is a strong nucleophile. wikipedia.org It can undergo nucleophilic addition to activated alkynes, a reaction that is highly efficient and often proceeds under ambient conditions. acs.orgbham.ac.uk This reaction is a key step in the synthesis of various sulfur-containing compounds. The thiol group can also add to α,β-unsaturated carbonyl compounds in Michael-type additions. researchgate.net Furthermore, thiols can react with aldehydes and ketones to form thioacetals. chemistrysteps.com

Oxidative Transformations: The thiol group is susceptible to oxidation. Mild oxidizing agents like iodine or bromine can lead to the formation of disulfide bridges, resulting in the dimerization of the molecule. wikipedia.org Stronger oxidizing agents can further oxidize the sulfur to form sulfoxides and sulfones. chemistrysteps.com Electrochemical oxidation provides another avenue for transformations, as demonstrated by the oxidative cross-coupling of enamines and thiophenols. rsc.org

Reactions Involving the Amine Moiety (e.g., Acylations, Condensations)

The secondary amine group in this compound offers another site for functionalization. crunchchemistry.co.uk

Acylations: The amine can be readily acylated using acyl chlorides or anhydrides. chemistryguru.com.sg For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding N-chloroacetylated derivative, which is a versatile intermediate for further modifications. tandfonline.com Acetylation can also be achieved under catalyst- and solvent-free conditions. researchgate.net

Condensations: The amine group can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones can lead to the formation of imines or enamines, depending on the reaction conditions and the structure of the reactants. mnstate.edu These condensation products can then undergo further transformations, such as cyclization reactions.

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Benzothiazoles, Thiazolidinones, Quinazolinones, Triazoles)

The true synthetic utility of this compound is most evident in its use as a precursor for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions.

Benzothiazoles: A common and important transformation is the cyclization to form benzothiazoles. This can be achieved by reacting this compound with various electrophiles. For example, condensation with carboxylic acids, often mediated by polyphosphoric acid, is a standard method for synthesizing 2-substituted benzothiazoles. tandfonline.com Reaction with aldehydes, promoted by an oxidizing agent, also yields benzothiazoles. organic-chemistry.org A copper-catalyzed condensation with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Thiazolidinones: Thiazolidinone rings can be constructed by reacting a derivative of this compound with a suitable three-carbon building block containing a carbonyl group and a leaving group. For instance, the reaction of an imine formed from a this compound derivative with thioglycolic acid is a common method for synthesizing 4-thiazolidinones. hilarispublisher.comscholarsresearchlibrary.com Another approach involves the reaction of a thiourea derivative with an α-halo carbonyl compound. orientjchem.org

Quinazolinones: The this compound scaffold can be a precursor to quinazolinone derivatives. For example, a 2-phenylamino-3-amino-6,8-dibromo-4(3H)-quinazolinone was synthesized from a benzoxazinone (B8607429) precursor which itself was derived from an anthranilic acid derivative. researchgate.netdergipark.org.tr The synthesis of tricyclic quinazolinones has been achieved through the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov Various catalytic systems, including iron- and zinc-based catalysts, have been employed in the synthesis of quinazolinones. nih.gov

Triazoles: The amine functionality of this compound can be incorporated into a triazole ring. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the intramolecular cyclization of a urea (B33335) derivative formed from the reaction of a hydrazide with an isothiocyanate. researchgate.net The synthesis of 1,2,3-triazole derivatives often involves "click chemistry," specifically the cycloaddition of an azide (B81097) with an alkyne. raco.cat A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides has been synthesized and evaluated for biological activity. nih.gov

Interactive Data Table: Heterocyclic Derivatives from this compound Analogs

| Heterocycle | Reactant(s) with 2-Aminothiophenol Analog | Key Reaction Type | Reference(s) |

| Benzothiazole | 4-Aminobenzoic acid | Oxidative Condensation | tandfonline.com |

| Benzothiazole | Aldehydes | Condensation/Oxidation | organic-chemistry.org |

| Benzothiazole | Nitriles | Copper-catalyzed Condensation | organic-chemistry.org |

| Thiazolidinone | Schiff base + Mercaptoacetic acid | Cyclocondensation | hilarispublisher.com |

| Thiazolidinone | Isatin + Thiazolidinone derivative | Knoevenagel Condensation | biointerfaceresearch.com |

| Quinazolinone | 3-(2-Aminoalkyl)-2-(phenylamino) quinazolin-4(3H)-one | Intramolecular Cyclization | nih.gov |

| Quinazolinone | 2-Aminobenzamide + β-Ketoester | Phosphoric acid-catalyzed Cyclo-condensation | nih.gov |

| 1,2,4-Triazole | Acetohydrazide + Phenylisothiocyanate | Intramolecular Ring Closure | researchgate.net |

| 1,2,3-Triazole | Azide + Alkyne | Cycloaddition ("Click Chemistry") | raco.cat |

| 1,2,3-Triazole | 2-Anilino-3-aminopyridine + 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Amide Coupling | nih.gov |

Advanced Synthetic Techniques in this compound Chemistry

The synthesis of this compound and its derivatives has evolved beyond traditional methods, embracing advanced techniques that offer greater efficiency, sustainability, and novel reaction pathways. These modern approaches, including the application of green chemistry principles and microwave-assisted methodologies, are pivotal in developing cleaner and more effective synthetic routes.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact and enhance safety. These principles focus on the use of less hazardous materials, energy efficiency, and waste reduction.

Recent research has highlighted several green strategies applicable to the synthesis of precursors and derivatives of this compound. One notable approach involves the use of environmentally benign catalysts. For instance, iron-catalyzed tandem C-S/C-N cross-coupling reactions have been developed for the synthesis of phenothiazines, which are direct derivatives of this compound. researchgate.net This method avoids the use of more toxic and expensive palladium and copper catalysts, addressing issues like poor substrate scope and long reaction times. researchgate.net

Another significant advancement is the utilization of visible-light-irradiated methods. The synthesis of angular phenothiazines has been achieved through the oxidative dehydrogenative coupling of C-H and S-H bonds using aerial oxygen as a green oxidant. rsc.org This light-induced strategy facilitates the construction of intricate molecular frameworks with fewer byproducts, thereby improving atom and step economy. rsc.org Such photochemical methods represent a milder and more environmentally friendly alternative to conventional heating. rsc.org

Solvent-free and catalyst-free conditions are also cornerstones of green synthetic chemistry. Mechanochemical methods, such as ball milling, have been successfully employed for the one-pot, three-component thiolation of α-imino ketones, demonstrating a catalyst-free route to related sulfur-containing compounds. acs.orgnih.gov These solventless approaches not only reduce volatile organic compound (VOC) emissions but can also lead to different reactivity and product selectivity compared to solution-based methods. The synthesis of 2-substituted benzothiazoles, structurally related to derivatives of this compound, has been achieved under solvent-free melt reaction conditions without the need for a catalyst, showcasing a simple and eco-friendly process. researchgate.net

The use of water as a solvent is another key aspect of green synthesis. An efficient, one-step synthesis of benzothiazole-2-thiols has been described using water as the reaction medium, avoiding the need for metal catalysts or ligands. rsc.org Furthermore, sustainable and regioselective synthesis of functionalized indole-based sulfides has been performed in aqueous micellar conditions, offering the advantage of recycling both the aqueous medium and the catalyst. rsc.org

These examples from related chemistries strongly suggest that the synthesis of this compound can be made significantly greener by adopting similar principles, such as using earth-abundant metal catalysts, leveraging photochemical energy, eliminating solvents, and utilizing water as a benign reaction medium.

Table 1: Application of Green Chemistry Principles in the Synthesis of Related Compounds

| Green Chemistry Principle | Synthetic Strategy | Reactants/Catalyst | Product | Key Advantages | Reference(s) |

| Use of Safer Catalysts | Iron-catalyzed tandem C-S/C-N cross-coupling | 2-haloanilines, thiols, FeSO₄·7H₂O | Phenothiazines | Environmentally benign, efficient, avoids toxic metals. | researchgate.net |

| Energy Efficiency | Visible-light-irradiated oxidative coupling | 1,4-quinones, aminothiophenols, air (O₂) | Angular Phenothiazines | Milder conditions, reduced side products, uses aerial oxygen. | rsc.org |

| Solvent-Free Synthesis | Mechanochemical ball milling | α-keto aldehydes, amines, thiols | α,α-Amino thioketones | Catalyst-free, one-pot, room temperature, no solvent. | acs.orgnih.gov |

| Use of Renewable Feedstocks/Safer Solvents | Synthesis in aqueous medium | 2-aminothiophenols, tetramethylthiuram disulfide | Benzothiazole-2-thiols | Metal/ligand-free, excellent yield, short reaction time. | rsc.org |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, including derivatives of this compound.

The synthesis of phenothiazines, which can be formed through the cyclization of this compound precursors, is a prime example of the benefits of microwave assistance. Traditional methods for the thionation of diphenylamines to form phenothiazines are often tedious and can lead to degradation. ubbcluj.ro Microwave-assisted methods, however, can dramatically reduce reaction times and improve yields, even for sterically hindered substrates. ubbcluj.ro For instance, the preparation of phenothiazine (B1677639) derivatives by the thionation of diphenylamines using microwave activation in a 'dry media' has been shown to be a clean, efficient, and selective method. The absence of a solvent, coupled with high yields and very short reaction times, makes this procedure highly attractive.

Similarly, the synthesis of 2-substituted benzothiazoles, which involves the condensation of 2-aminothiophenol with various electrophiles, has been significantly improved using microwave irradiation. A simple, microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid has been developed, providing a solvent- and catalyst-free condition. organic-chemistry.org Another efficient procedure involves the acetic acid-promoted condensation of 2-aminothiophenol with aromatic aldehydes under solvent-free microwave irradiation, resulting in high yields. researchgate.net

Ultrasound irradiation, another energy-efficient technique, has also been employed in conjunction with or as an alternative to microwave synthesis. For example, ultrasound has been used to assist in the synthesis of various heterocyclic compounds, including enaminones and benzofurans, often under mild and solvent-free conditions. growingscience.comnih.gov These methods highlight the potential for using alternative energy sources to drive the synthesis of this compound and its derivatives more efficiently.

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency for compounds structurally related to this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Related Heterocycles

| Product Class | Reactants | Conventional Method Conditions | Conventional Method Yield/Time | Microwave-Assisted Conditions | Microwave-Assisted Yield/Time | Reference(s) |

| Phenothiazines | Diphenylamines, Sulfur, Iodine | Conventional heating | Often tedious, degradation | 'Dry media', Alumina support, Microwave irradiation | High yields, very short reaction times | ubbcluj.ro |

| 2-Arylbenzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | N/A | N/A | [pmIm]Br (ionic liquid), solvent-free, catalyst-free | Good to excellent yields, short reaction times | organic-chemistry.org |

| 2-Arylbenzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | Conventional heating (70°C) | Moderate to good yields | Acetic acid, solvent-free, microwave irradiation | High yields | researchgate.net |

| 2-(Substituted phenyl)-1H-benzimidazoles | 1,2-Phenylenediamines, Aldehydes, Na₂S₂O₅ | Thermal conditions | 83% / 4 h | Microwave irradiation | 88% / 46 s | researchgate.net |

Vibrational Spectroscopy for Molecular Structure Characterization (FT-IR, FT-Raman)

In the FT-IR spectrum of related compounds, distinct vibrational bands are observed that can be assigned to specific functional groups. For instance, the N-H stretching vibration typically appears in the region of 3383 cm⁻¹. Aromatic C-H stretching vibrations are generally found around 3084-3040 cm⁻¹, while aromatic C=C stretching vibrations are observed at approximately 1596 and 1494 cm⁻¹. The C-N stretching vibration can be identified around 1172 cm⁻¹. rsc.org For 2-aminobenzenethiol, a related compound, FT-IR spectra show characteristic bands in solution, with variations depending on the solvent used (e.g., CCl4 for the 3800-1340 cm⁻¹ region and CS2 for the 1340-450 cm⁻¹ region). nist.gov

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to provide a more detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net This combined approach allows for a comprehensive analysis of the molecule's vibrational spectrum. The use of thiophenol-based molecules in surface-enhanced Raman spectroscopy (SERS) highlights the utility of the benzene (B151609) ring as a reporter and amplifier of detection signals, with the thiol group facilitating stable modification on gold or silver surfaces. rsc.org

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Functional Groups Related to this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3383 | rsc.org |

| Aromatic C-H Stretch | 3084-3040 | rsc.org |

| Aromatic C=C Stretch | 1596, 1494 | rsc.org |

| C-N Stretch | 1172 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a similar compound, diphenylamine (B1679370), the aromatic protons (ArH) typically appear as a multiplet in the range of 7.26–7.21 ppm and 7.06–7.03 ppm, with the NH proton showing a broad singlet around 6.88 ppm. rsc.org For other related phenylamino derivatives, aromatic protons can be observed at various chemical shifts, for example, between 7.36-7.26 ppm and 7.07-6.93 ppm. rsc.org

The ¹³C NMR spectrum of diphenylamine shows signals at approximately 143.3, 129.6, 121.3, and 118.0 ppm. rsc.org These shifts are indicative of the different carbon environments within the aromatic rings and are influenced by the electron-donating or withdrawing nature of the substituents. Conformational analysis using NMR often involves studying changes in chemical shifts or coupling constants in different solvents or at varying temperatures to understand the rotational isomerism and preferred conformations of the molecule. auremn.org.br Advanced 2D NMR techniques, such as COSY and TOCSY, can be employed to establish connectivity between protons within the same spin system, aiding in the complete assignment of the NMR spectra. uzh.ch

Interactive Data Table: Representative NMR Chemical Shifts (ppm) for Phenylamino-type Compounds

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling | Reference |

| ¹H (ArH) | 7.26 – 7.21 | multiplet | rsc.org |

| ¹H (ArH) | 7.06 – 7.03 | multiplet | rsc.org |

| ¹H (NH) | 6.88 | broad singlet | rsc.org |

| ¹³C (Aromatic) | 143.3 | rsc.org | |

| ¹³C (Aromatic) | 129.6 | rsc.org | |

| ¹³C (Aromatic) | 121.3 | rsc.org | |

| ¹³C (Aromatic) | 118.0 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chemosensing Mechanisms

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the molecule's conjugated π-electron system. msu.eduelte.hu

The UV-Vis spectrum of benzene, a core component of this compound, exhibits three main absorption bands around 184 nm, 204 nm, and 256 nm, which arise from π→π* transitions. spcmc.ac.in The presence of substituents on the benzene ring, such as the amino and thiol groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). hnue.edu.vn For example, the presence of an auxochromic group like -NH₂ can shift the primary and secondary absorption bands to longer wavelengths (bathochromic shift). spcmc.ac.in

The electronic properties of this compound and related compounds make them suitable candidates for chemosensors. nih.govresearchgate.net The binding of a metal ion or another analyte to the molecule can perturb its electronic structure, leading to a change in the UV-Vis absorption spectrum. monash.edu This change can be a shift in λmax or a change in absorbance intensity, which forms the basis of colorimetric sensing. researchgate.net The sensing mechanism can involve processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). monash.edu

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

In the mass spectrum of a related compound, diphenylamine, the molecular ion peak (M+) is observed at an m/z of 169. rsc.org The fragmentation of the molecular ion leads to the formation of various daughter ions. A common fragmentation pathway for aromatic compounds is the loss of a hydrogen atom, resulting in an (M-1) peak. docbrown.info For diphenylamine, a prominent peak at m/z 168 corresponds to the (M-1) ion. rsc.org The presence of a benzene ring is often indicated by a fragment ion at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). rsc.orgdocbrown.info Further fragmentation can lead to ions at m/z 65 and 51. rsc.org The analysis of these fragmentation patterns helps in piecing together the structure of the parent molecule.

Interactive Data Table: Key Mass Spectrometry Fragments for Phenylamino-type Compounds

| Fragment Ion | m/z | Identity | Reference |

| [M]⁺ | 169 | Molecular Ion | rsc.org |

| [M-1]⁺ | 168 | Loss of H | rsc.org |

| [C₁₀H₆N]⁺ | 140 | rsc.org | |

| [C₆H₅]⁺ | 77 | Phenyl cation | rsc.org |

| [C₅H₅]⁺ | 65 | rsc.org | |

| [C₄H₃]⁺ | 51 | rsc.org |

X-ray Single Crystal Diffraction Analysis for Solid-State Structural Determination

X-ray single crystal diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. uol.deuni-saarland.de This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

This detailed structural information is crucial for understanding the physical and chemical properties of the compound and for designing new materials with specific functionalities.

Theoretical and Computational Chemistry Investigations of 2 Phenylamino Benzenethiol Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. d-nb.info It is a trusted method for predicting the geometry and properties of conjugated materials. d-nb.info DFT calculations, often using the B3LYP functional with various basis sets, have been employed to optimize the molecular geometry of 2-(phenylamino)benzenethiol and its derivatives. mdpi.comresearchgate.netruc.dk These studies reveal a non-planar conformation for similar phenylamine structures. mdpi.com For instance, in related nitro-pyridine derivatives, the nitro group and the phenyl ring are twisted relative to the pyridine (B92270) ring. mdpi.com The agreement between DFT-optimized geometries and experimental X-ray diffraction data is often quite good, though discrepancies can arise, particularly in dihedral angles, which may be attributed to the difference between the calculated gas-phase structure and the solid-state experimental structure. mdpi.comruc.dk

DFT is also instrumental in understanding the electronic structure, including the distribution of electron density and the energies of molecular orbitals. d-nb.inforesearchgate.net The analysis of the partial densities of states (DOS) provides valuable information about atomic orbital contributions and hybridization within the molecule. researchgate.net For example, in a related triazole-thione compound, the upper valence band was found to be mainly formed by S-p states, while the lower conduction band had a significant C-p character, which directly influences the material's band gap. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for intramolecular charge transfer. nih.govscholarsresearchlibrary.com

For systems related to this compound, FMO analysis has been used to predict reactivity and stability. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. biointerfaceresearch.com In many donor-π-acceptor systems, the HOMO is typically localized on the donor and part of the π-linker, while the LUMO is situated on the acceptor, facilitating charge transfer from the HOMO to the LUMO, a key process for enhancing nonlinear optical properties. frontiersin.org

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netnih.gov The MEP map displays regions of positive, negative, and neutral electrostatic potential. trdizin.gov.tr Negative regions, typically colored red, indicate areas of high electron density and are prone to electrophilic attack. researchgate.netnih.gov Conversely, positive regions, shown in blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov

For various organic molecules, MEP analysis has been used to predict their reactive behavior. trdizin.gov.tr In many cases, negative potentials are localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.govtrdizin.gov.tr The asymmetric charge distribution highlighted by MEP maps reveals reactive sites for bonding and back-bonding with other molecules or surfaces. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. dergipark.org.tr It transforms the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de NBO analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction between electron donors (occupied orbitals) and acceptors (unoccupied orbitals). researchgate.netnih.gov In a study of a mercapto analogue of azaazulene, NBO analysis revealed that the weakness of the S-C sigma bond was due to nS → σC-O and nS → σC-N delocalizations. nih.gov This type of analysis helps to explain the stability and geometric features of the molecule. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly DFT, are widely used to predict the non-linear optical (NLO) properties of molecules. researchgate.net NLO materials are important for applications in optoelectronics, such as optical switches and data storage. frontiersin.org The key parameters for assessing NLO activity are the polarizability (α) and the first hyperpolarizability (β). frontiersin.orgresearchgate.net

For donor-π-acceptor (D-π-A) type molecules, which often exhibit significant NLO responses, theoretical studies have shown that modifying the acceptor groups and the π-conjugated linkers can significantly enhance the NLO properties. frontiersin.orgresearchgate.net An increase in the conjugation length of the π-spacer generally leads to an increase in the hyperpolarizability. researchgate.net The transfer of charge from the donor to the acceptor via the π-bridge is a crucial factor for a strong NLO response. nih.gov Computational studies can provide valuable insights for the rational design of new high-performance NLO materials. researchgate.net

Molecular Dynamics Simulations for Inhibitory Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of corrosion inhibition, MD simulations provide valuable insights into the adsorption of inhibitor molecules on metal surfaces. researchgate.netmdpi.com This technique can model the inhibitor's adsorption configuration and its interaction with the metal surface in a simulated corrosive environment. mdpi.com

MD simulations have shown that inhibitor molecules often adsorb on the metal surface in a planar or parallel orientation, which maximizes surface coverage and, consequently, the inhibition efficiency. mdpi.com The strength of the adsorption can be quantified by calculating the interaction and binding energies. mdpi.com These simulations can also elucidate the role of different functional groups and heteroatoms in the inhibitor molecule in the adsorption process, with atoms like sulfur, nitrogen, and oxygen often acting as active centers for bonding with the metal surface. researchgate.netmdpi.com

Quantum Chemical Descriptors for Reactivity and Properties (e.g., Fukui Functions, Polarizability)

A variety of quantum chemical descriptors are calculated to quantify the reactivity and properties of molecules. These descriptors are often derived from DFT calculations and provide a more nuanced understanding of a molecule's behavior. scholarsresearchlibrary.comd-nb.info

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. researchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net Specifically, f+(r) points to sites for nucleophilic attack (electron acceptance), and f-(r) indicates sites for electrophilic attack (electron donation). researchgate.net

Global reactivity descriptors , such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are also calculated from the energies of the frontier molecular orbitals. nih.gov

Chemical hardness (η) and softness (S) describe the resistance of a molecule to change its electron configuration. A soft molecule has a small HOMO-LUMO gap and is more reactive. scholarsresearchlibrary.com

Electronegativity (χ) measures the ability of a molecule to attract electrons. nih.gov

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. researchgate.net Molecules with high polarizability are often good candidates for NLO materials. researchgate.net

These quantum chemical descriptors, in combination, provide a comprehensive picture of the reactivity and potential applications of this compound and related systems.

Coordination Chemistry of 2 Phenylamino Benzenethiol Derived Ligands

Principles of Ligand Design Utilizing the 2-(Phenylamino)benzenethiol Moiety

The this compound framework serves as a foundational structure for designing a variety of ligands with tailored properties. The inherent characteristics of this moiety, including the presence of both a soft thiol donor and a harder amino donor, allow for versatile coordination to a range of metal centers. mjcce.org.mk The design principles often revolve around modifying the phenyl rings or the amine nitrogen to tune the steric and electronic properties of the resulting ligand.

The incorporation of different functional groups onto the phenyl rings can influence the ligand's solubility, electronic nature, and the ultimate geometry of the metal complex. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond.

Furthermore, the amine nitrogen provides a site for further functionalization, leading to the creation of polydentate ligands. By attaching other coordinating groups to the nitrogen atom, ligands with varying denticity and bite angles can be synthesized, which in turn dictates the coordination geometry around the metal ion. nih.gov This adaptability makes this compound a valuable scaffold for constructing ligands for specific catalytic applications or for stabilizing unusual oxidation states of metals.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. japsonline.com The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reaction, including the coordination number and geometry of the resulting complex. japsonline.comjcsp.org.pk

A variety of spectroscopic techniques are employed to characterize these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and S-H bonds upon complexation provide direct evidence of ligand binding. japsonline.comresearchgate.netresearchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide information about the binding mode and the electronic environment of the complex. japsonline.comresearchgate.netresearchgate.net

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, can be observed and used to infer the geometry and electronic structure of the complex. japsonline.comjcsp.org.pk

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry. researchgate.net

Table 1: Spectroscopic Data for a Representative Metal Complex with a this compound-Derived Ligand

| Spectroscopic Technique | Key Observations and Interpretations |

| IR (cm-1) | Shift in N-H stretching frequency, disappearance of S-H stretch, appearance of new M-N and M-S bands. |

| 1H NMR (ppm) | Downfield or upfield shifts of aromatic and amine protons upon coordination. |

| 13C NMR (ppm) | Shifts in the resonances of carbon atoms adjacent to the donor atoms. |

| UV-Vis (nm) | Appearance of new absorption bands in the visible region, attributed to d-d or charge transfer transitions. |

Investigation of Metal-Ligand Covalency and Electronic Coupling in Catalytic Systems

The degree of covalency in the metal-ligand bond is a critical factor that influences the electronic structure and, consequently, the catalytic activity of metal complexes. diva-portal.org In complexes derived from this compound, the interaction between the metal d-orbitals and the ligand's sulfur and nitrogen orbitals leads to the formation of molecular orbitals that are shared between the metal and the ligand.

Advanced spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS), can be employed to probe the metal-ligand covalency. diva-portal.org These methods provide detailed information about the mixing of metal and ligand orbitals and the distribution of electron density in the complex. diva-portal.orgnih.gov

The electronic coupling between the metal center and the ligand framework is also essential for catalysis. researchgate.net This coupling facilitates electron transfer processes that are often integral to catalytic cycles. In systems where the ligand is redox-active, it can act as an electron reservoir, participating directly in the catalytic transformation. researchgate.net The extent of electronic coupling can be investigated using techniques like cyclic voltammetry and spectroelectrochemistry, which provide information about the redox potentials of the complex and the nature of the orbitals involved in electron transfer. researchgate.net

Structural and Geometric Characteristics of Coordination Compounds

These ligands can act as bidentate (N,S) or tridentate donors, depending on the functionalization of the amine nitrogen. nih.gov This versatility allows for the formation of complexes with various coordination numbers and geometries, including square planar, tetrahedral, and octahedral arrangements. hcpgcollege.edu.inlibretexts.org The bite angle of the ligand, which is the angle between the two donor atoms and the metal center, plays a crucial role in determining the stability and reactivity of the complex.

Isomerism is a common feature in the coordination chemistry of these ligands. Geometric isomers (cis/trans) can arise in square planar and octahedral complexes, while the presence of chiral centers can lead to optical isomerism. hcpgcollege.edu.inuomustansiriyah.edu.iq The specific isomer formed can have a profound impact on the catalytic properties of the complex.

Table 2: Common Geometries of Metal Complexes with this compound-Derived Ligands

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Square Planar | Pt(II), Pd(II), Ni(II) |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 6 | Octahedral | Fe(III), Cr(III), Ru(II) |

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound-derived ligands have shown promise in a variety of catalytic applications, particularly in homogeneous catalysis.

Homogeneous Catalysis and Reaction Mechanism Elucidation

These complexes have been investigated as catalysts for a range of organic transformations. The combination of a soft sulfur donor and a harder nitrogen donor in the ligand can stabilize different oxidation states of the metal during the catalytic cycle, which is a key requirement for many catalytic processes. sioc-journal.cn

The elucidation of reaction mechanisms is a critical aspect of developing more efficient catalysts. researchgate.net Kinetic studies, in situ spectroscopic monitoring, and computational modeling are employed to understand the elementary steps of the catalytic cycle. walisongo.ac.id These studies help to identify the active catalytic species, the rate-determining step, and potential deactivation pathways. For instance, understanding the mechanism of a cross-coupling reaction would involve identifying the oxidative addition, transmetalation, and reductive elimination steps.

Small Molecule Activation Studies

The activation of small, relatively inert molecules such as O₂, H₂, and CO₂ is a significant challenge in chemistry. vu.nlmit.edu Metal complexes with this compound-derived ligands are being explored for their potential in this area. orientjchem.org The electronic properties of the metal center, which are tuned by the ligand, are crucial for binding and activating these small molecules. rsc.org

For example, in the context of oxygen activation, a metal complex might bind O₂ to form a metal-peroxo or metal-oxo species, which can then participate in oxidation reactions. nih.gov Mechanistic studies in this area focus on understanding the nature of the activated species and the pathways by which it reacts with substrates. The ability of the ligand to support different metal oxidation states and to facilitate proton-coupled electron transfer (PCET) processes is often vital for these transformations. nih.gov

Carbon Dioxide Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a greenhouse gas into valuable fuels and chemical feedstocks. rsc.org This process often relies on molecular catalysts, where a transition metal center is coordinated by specifically designed organic ligands. rsc.orgnih.gov The ligand's structure is a key factor in the catalyst's performance, influencing selectivity, efficiency, and stability. researchgate.net

While a vast number of transition metal complexes have been investigated for CO2 reduction, including those with heme, non-heme, and polypyridine ligands, specific studies focusing on complexes of this compound are not prominent in recent literature. rsc.orgmdpi.com However, the principles of catalyst design provide a framework for understanding how such a ligand might function. Key features often incorporated into molecular catalysts include redox-active ligands and the presence of functional groups in the secondary coordination sphere that can assist in the catalytic cycle. nih.govchemrxiv.org For example, ligands containing -NH groups can form hydrogen-bonding networks that help bind and activate the CO2 molecule at the metal center, promoting its conversion to products like carbon monoxide (CO) or formate (B1220265) while suppressing the competing hydrogen evolution reaction. chemrxiv.org The development of molecular catalysts, particularly those using earth-abundant metals like nickel, cobalt, and iron, remains a major goal to create cost-effective systems for CO2 conversion. rsc.orgresearchgate.net

Hydrogen Evolution Processes

The hydrogen evolution reaction (HER) is a fundamental process for producing clean hydrogen fuel through water splitting. rsc.orgfrontiersin.org A significant challenge in this field is the development of efficient and durable catalysts based on earth-abundant metals, moving away from expensive precious metals like platinum. rsc.orgnsf.gov Molecular complexes of metals such as cobalt, nickel, and iron have emerged as promising candidates for electrocatalytic hydrogen production. nsf.govrsc.org

The performance of these molecular catalysts is heavily dependent on the ligand framework. The ligand influences the electronic properties of the metal center and can actively participate in the reaction mechanism, for instance, by acting as a proton relay. nsf.gov Research has explored a wide array of ligand types, including those based on 2,2′-bipyridine and other N-heterocyclic structures. rsc.orgrsc.org These systems can achieve high turnover frequencies (TOF) and operate at low overpotentials. nsf.gov Computational and experimental studies on various nickel complexes have highlighted how non-covalent interactions between the ligand and a proton donor can facilitate the key steps of hydride formation and subsequent protonation to release H2 gas. nsf.gov

While ligands containing sulfur and nitrogen donors are of great interest in coordination chemistry, specific research detailing the application of this compound complexes in hydrogen evolution processes is not extensively covered in the available literature. Nevertheless, the general principles suggest that the combination of a soft thiol donor and a secondary amine group could offer unique electronic and proton-responsive properties relevant to HER catalysis.

Magnetochemical Characterization of Metal Complexes

Magnetochemical characterization, primarily through magnetic susceptibility measurements, is a powerful tool for elucidating the electronic structure and stereochemistry of transition metal complexes. psu.edulibretexts.org The magnetic moment of a complex is directly related to the number of unpaired electrons, providing insight into the metal ion's oxidation state and the geometry of the coordination environment. libretexts.orgbingol.edu.tr Substances are classified as diamagnetic if they contain no unpaired electrons and are repelled by a magnetic field, or paramagnetic if they possess unpaired electrons and are attracted to a magnetic field. libretexts.org

The effective magnetic moment (μ_eff) can be calculated from experimental magnetic susceptibility data and compared to theoretical "spin-only" values to help determine the complex's geometry. gcnayanangal.com For many first-row transition metal complexes, the magnetic moment is primarily dependent on the electron spin, but in some cases, orbital angular momentum also contributes. gcnayanangal.com

Studies on Ni(II) complexes with ligands containing the 2-(phenylamino) moiety have utilized these techniques. For instance, the magnetic moments of certain Ni(II) complexes have been measured to distinguish between different possible geometries. psu.edu Similarly, the magnetic properties of complexes formed with ligands derived from 2-(phenylamino) acetohydrazide have been reported. ekb.eg These measurements help confirm the proposed structures and the electronic state of the central metal ion. ekb.eguobaghdad.edu.iq

| Compound/Complex Class | Metal Ion | Magnetic Moment (μ_B) | Inferred Property/Geometry | Source |

| Ni(II) complexes with 2-(phenylamino) derivatives | Ni(II) | Varies with ligand | Used to determine geometry | psu.edu |

| Mn(II) complex with acetohydrazide derivative | Mn(II) | 5.89 | High-spin | ekb.eg |

| Fe(III) complex with acetohydrazide derivative | Fe(III) | 5.95 | High-spin | ekb.eg |

| Co(II) complex with acetohydrazide derivative | Co(II) | 4.97 | High-spin | ekb.eg |

| Ni(II) complex with acetohydrazide derivative | Ni(II) | 3.12 | Paramagnetic | ekb.eg |

| Cu(II) complex with acetohydrazide derivative | Cu(II) | 1.89 | Paramagnetic | ekb.eg |

Mechanistic Organic Chemistry Studies Involving 2 Phenylamino Benzenethiol

Elucidation of Reaction Pathways and Intermediate Species (e.g., Radical Intermediates, Carbanions)

The cyclization of 2-(phenylamino)benzenethiol derivatives often proceeds through pathways involving highly reactive intermediates. Radical species are frequently proposed, especially in oxidative cyclization reactions. For instance, in reactions mediated by single-electron oxidants, the initial step is believed to be the formation of a radical cation from the starting amine. This intermediate can then undergo intramolecular cyclization. rsc.orgnih.gov

In some photocatalytic systems, the reaction may proceed through the generation of a radical intermediate via a single-electron transfer (SET) process, which then cyclizes. rsc.org Depending on the subsequent steps, this can lead to the formation of a cationic intermediate before deprotonation to the final product. rsc.org While radical pathways are common, the potential for carbanionic intermediates exists, particularly in base-mediated reactions where a proton can be abstracted to generate a nucleophilic species. nih.gov However, for the cyclization of this compound, radical and radical cation pathways appear to be more commonly invoked in the literature. psu.edursc.org

Studies on related systems, such as the reaction of benzenethiol (B1682325) with alkynes, have detailed the formation of intermediate vinyl radicals. psu.edursc.org These sp2-hybridized radicals can interconvert between (E) and (Z) isomers before abstracting a hydrogen atom to form the final products. psu.edursc.org This highlights the complex equilibria that can be involved in radical-mediated reactions involving thiol-containing compounds.

Table 1: Proposed Intermediates in Reactions Involving Thiol and Amine Compounds

| Reaction Type | Proposed Intermediate(s) | Precursor(s) | Method of Generation |

| Photocatalytic Cyclization | Radical Cation, Cationic Intermediate | Substituted Amine | Single-Electron Transfer (SET) |

| Base-Mediated Cyclization | Carbanion | Oxazolidinone with sulfone/sulfoxide | Deprotonation with strong base |

| Radical addition to Alkynes | (E)/(Z)-Vinyl Radicals | Benzenethiol, Alkyne | Thermal or photochemical initiation |

| Oxidative Cyclization | Radical Intermediate | 2-Iodophenyl allenyl ether, Diphenylphosphine | Single-Electron Transfer (SET) from phosphine (B1218219) anion |

This table provides examples of intermediates proposed in related mechanistic studies to illustrate the types of species that could be involved in reactions of this compound.

N-H Activation Mechanisms in Catalytic Transformations

The activation of the N-H bond is a critical step in many catalytic transformations involving this compound and its derivatives. This activation makes the nitrogen atom more nucleophilic or prepares the molecule for oxidative coupling. Metal-ligand cooperation (MLC) is one powerful strategy for N-H bond activation. In this mechanism, both the metal center and the ligand participate in the bond-breaking process. st-andrews.ac.uk For example, a zinc pincer complex has been shown to reversibly activate N-H bonds of anilines, where the bond cleavage occurs across the metal center and a ligand side-arm. st-andrews.ac.uk

Palladium catalysts are also known to facilitate N-H activation. In some cases, a primary amine can direct the activation of a C-H bond, but the initial coordination of the amine to the metal center via the nitrogen lone pair is a form of activation. nih.gov In copper-catalyzed N-H insertion reactions, a metal carbene intermediate is often proposed, which then reacts with the amine. researchgate.net While not direct N-H activation in the same sense as MLC, it represents a pathway where the N-H bond's reactivity is harnessed in a catalytic cycle. The specific mechanism of N-H activation is highly dependent on the catalyst system employed, including the choice of metal, ligands, and additives.

Oxidative Addition and Reductive Elimination Processes in Metal-Catalyzed Reactions

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. libretexts.orglibretexts.org These processes involve changes in the oxidation state and coordination number of the metal center.

Oxidative Addition : The catalyst's metal center inserts into a covalent bond (e.g., C-H, N-H, S-H), increasing its oxidation state by two. libretexts.orglibretexts.org For a reaction involving this compound, a low-valent metal catalyst, such as Pd(0) or Cu(I), could undergo oxidative addition into the N-H or S-H bond. This would form a higher-valent metal-hydride-amido or metal-hydride-thiolate complex. This step requires a metal center that is coordinatively unsaturated and has a stable higher oxidation state. iitd.ac.in

Reductive Elimination : This is the reverse of oxidative addition. Two ligands on the metal center couple and are eliminated from the coordination sphere, reducing the metal's oxidation state by two. libretexts.orglibretexts.org In the context of the cyclization of this compound, after an initial oxidative addition and subsequent steps that bring the phenyl ring and the nitrogen or sulfur atom into proximity on the metal center, a C-N or C-S bond-forming reductive elimination would yield the cyclized product and regenerate the active catalyst. escholarship.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to one another. libretexts.org

These two processes are key features of many cross-coupling and C-H activation reactions, and it is plausible that they are involved in metal-catalyzed syntheses of phenothiazines from this compound. escholarship.orgresearchgate.net

Intramolecular Cyclization Reaction Mechanisms

The intramolecular cyclization of this compound and related substrates is a common route to synthesize phenothiazines and other heterocyclic compounds. The mechanism of this cyclization is highly dependent on the reaction conditions, particularly the choice of catalyst or promoter.

Under oxidative, metal-free conditions, such as using elemental iodine, the reaction likely proceeds through an electrophilic cyclization pathway. organic-chemistry.orgsioc-journal.cn The iodine may activate the substrate towards intramolecular attack. For related enamines, iodine-mediated cyclization is proposed to involve the formation of an iodide intermediate, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to furnish the heterocyclic product. organic-chemistry.org

In radical-mediated processes, a thiyl radical, generated from the S-H bond, can add to an unsaturated system within the same molecule. mdpi.com For this compound, a radical could be generated on the sulfur or nitrogen, which then attacks one of the phenyl rings. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by factors like the stability of the resulting radical intermediate. mdpi.com

In base-mediated cyclizations, such as the Dieckmann condensation, an enolate is formed and acts as an intramolecular nucleophile. libretexts.org While this specific reaction applies to diesters, the general principle of a base generating an internal nucleophile for cyclization is broadly applicable. nih.gov For instance, a strong base could potentially deprotonate the N-H or S-H group, and the resulting anion could initiate cyclization, although this pathway is less commonly cited for phenothiazine (B1677639) synthesis from this precursor compared to oxidative methods.

Influence of Catalysts on Reaction Selectivity and Efficiency

The choice of catalyst is paramount in controlling the outcome of reactions involving this compound, influencing both the efficiency (yield) and selectivity (the desired product versus byproducts). mdpi.com

Different catalysts can operate through entirely different mechanistic pathways, leading to different products or selectivities. For example, in alkyne semihydrogenation, a ruthenium catalyst's selectivity can be switched from producing the (E)-alkene to the (Z)-alkene by the addition of a thiol inhibitor. nih.gov The thiol coordinates to the metal center, impeding the Z-to-E isomerization step, thereby allowing the isolation of the kinetic (Z)-product. nih.gov

In palladium-catalyzed C-H activation reactions, the ligands and additives can significantly affect the yield and selectivity. nih.gov For instance, the use of specific silver salts as oxidants or halide scavengers can dramatically improve reaction yields in Pd-catalyzed arylations. nih.gov Similarly, the structure of the directing group attached to the substrate can influence which C-H bond is activated.

The catalyst's composition and structure, including the active metal and the support material, can be modified to enhance selectivity. mdpi.com Engineering catalysts with specific pore sizes can improve the diffusion of reactants and products, which in turn can enhance reaction efficiency and prevent the formation of unwanted byproducts like coke. mdpi.com

Table 2: Effect of Catalytic Conditions on Reaction Outcome

| Reaction Type | Catalyst/Additive | Effect on Selectivity/Efficiency | Reference |

| Alkyne Semihydrogenation | Ru-pincer catalyst + Thiol | Switches selectivity from (E)- to (Z)-alkene by inhibiting isomerization. | nih.gov |

| C(sp³)–H Arylation | Pd(OAc)₂ + Ag₂O | Silver oxide acts as a halide-scavenger and base precursor, enabling the reaction. | nih.gov |

| Petroleum Hydrocracking | Platinum or Palladium promoters | Enhances hydrogenation activity, leading to higher yield of light hydrocarbons. | mdpi.com |

| Enamine Cyclization | Iodine (I₂) | Promotes efficient intramolecular cyclization under metal-free conditions. | organic-chemistry.org |

This table illustrates how different catalysts and additives can steer the course of various chemical transformations, a principle that applies to reactions involving this compound.

Supramolecular Chemistry and Self Assembly of 2 Phenylamino Benzenethiol Systems

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the three-dimensional structures of large molecules and their assemblies. encyclopedia.pub These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are significantly weaker than covalent bonds, with energies typically in the range of 1-5 kcal/mol. encyclopedia.pub However, their collective effect is substantial, dictating the conformation and stability of supramolecular structures.

In the context of 2-(Phenylamino)benzenethiol and related structures, several types of non-covalent interactions are prominent:

Hydrogen Bonding: This interaction occurs between a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another electronegative atom. encyclopedia.pub In derivatives of this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the sulfur atom of the thiol group and the nitrogen atom itself can act as acceptors. These interactions play a crucial role in directing the assembly of molecules into well-defined patterns. tue.nlrsc.org For instance, in related systems, hydrogen bonds have been shown to be instrumental in the formation of chains, sheets, and more complex three-dimensional networks. nih.govresearchgate.net

Electrostatic Interactions: These interactions arise from the attraction or repulsion between charged or partially charged species. encyclopedia.pub The distribution of electron density within a molecule, as visualized by a molecular electrostatic potential (MEP) map, can reveal regions of positive and negative potential that guide intermolecular interactions. mdpi.com

The interplay of these non-covalent forces dictates the specific supramolecular architecture adopted by this compound derivatives. The balance between hydrogen bonding and π-π stacking, for example, can lead to the formation of either one-dimensional tapes or more complex layered structures.

Host-Guest Chemistry Applications

Host-guest chemistry, a central tenet of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. mdpi.com This field has seen a surge of interest for its potential applications in areas like separation technology, biocatalysis, and nanoscale patterning. mdpi.com The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest.

While specific examples detailing this compound as a host molecule are not prevalent in the reviewed literature, the structural motifs present in its derivatives are highly relevant to host-guest chemistry. The aromatic rings can participate in π-stacking interactions with suitable aromatic guests, while the amino and thiol groups can form hydrogen bonds.

The principles of host-guest chemistry are often explored using macrocyclic hosts such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes. thno.orgnih.gov These hosts can encapsulate guest molecules, altering their physical and chemical properties. For instance, the fluorescence of a guest molecule can be enhanced or quenched upon binding within a host's cavity, a phenomenon utilized in fluorescent indicator displacement (FID) assays for sensing applications. nih.gov

The concept of "auto host-guest systems," where the host-forming molecules can also act as guests, is another interesting facet of this field. mdpi.com Furthermore, the assembly of the host-guest network can be influenced by the guest itself in a process analogous to the "induced-fit" mechanism in enzymes. mdpi.com

Molecular Recognition Phenomena in Sensor and Material Design

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. beilstein-journals.org This principle is fundamental to many biological processes and is increasingly being harnessed for the design of synthetic sensors and materials. beilstein-journals.orgnih.gov

Derivatives of this compound are promising candidates for the development of chemical sensors due to their potential for selective molecular recognition. khalsacollege.edu.infrontiersin.org The combination of hydrogen bonding sites and aromatic rings allows for the creation of specific binding pockets for target analytes. For example, a sensor for a particular ion or molecule could be designed where the binding event is transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. mdpi.com

The design of such sensors often involves the following components:

A Receptor: This is the part of the sensor that selectively binds the target analyte. In this context, a derivative of this compound could be functionalized to create a specific receptor site.

A Transducer: This component converts the binding event into a detectable signal. This could be an optical signal (e.g., change in absorbance or fluorescence), an electrochemical signal, or a change in mass. sci-hub.se

The development of sensors based on two-dimensional (2D) materials like graphene and MoS2 has gained significant attention. frontiersin.org Self-assembled monolayers (SAMs) of thiol-containing molecules, such as derivatives of this compound, on gold surfaces offer a powerful platform for creating highly sensitive and selective sensor interfaces. researchgate.netresearchgate.net The covalent attachment of the thiol group to the gold surface provides a robust and well-defined platform for molecular recognition events to occur at the interface.

Principles of Self-Assembly and Self-Organization with this compound Derivatives

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. mdpi.com This process is driven by the minimization of free energy and is governed by the nature and strength of the non-covalent interactions between the assembling molecules. mdpi.comsemanticscholar.org

For this compound and its derivatives, the principles of self-assembly are dictated by the interplay of hydrogen bonding and π-π stacking interactions. The directional nature of hydrogen bonds can lead to the formation of one-dimensional chains or tapes. tue.nl These primary structures can then further organize through weaker π-π stacking and van der Waals interactions to form two-dimensional sheets or three-dimensional networks.

A key strategy in controlling self-assembly is the concept of "molecular tectonics," where "tectons" (builder molecules) are designed with specific recognition sites that direct their assembly into a predetermined architecture. sci-hub.se By modifying the structure of the this compound molecule, for example, by introducing additional functional groups, it is possible to program the self-assembly process to yield desired supramolecular structures.

The formation of self-assembled monolayers (SAMs) on surfaces is a prime example of controlled self-organization. researchgate.netresearchgate.net The strong interaction between the thiol group and a gold substrate drives the initial adsorption of the molecules, which then organize into a densely packed monolayer. The final structure of the SAM is influenced by the intermolecular interactions between the aromatic portions of the molecules.

Biomimetic Systems and Their Development

Biomimetics is the field of science that takes inspiration from nature to design and synthesize new materials and systems. mdpi.com Biological systems are masters of supramolecular chemistry, utilizing highly specific molecular recognition and self-assembly to create complex and functional structures. nih.gov

The development of biomimetic systems based on this compound derivatives is an emerging area of research. One approach is to mimic the secondary structures of proteins, such as β-sheets, which are held together by a network of hydrogen bonds. nih.gov Self-assembling peptides, for instance, can be designed to form nanofibers with a high degree of β-sheet character. nih.gov By incorporating a this compound-like moiety into a peptide sequence, it may be possible to create novel biomaterials with tailored properties.

Another area of biomimetic research is the development of artificial enzymes or catalysts. acs.org Metalloenzyme active sites often feature a network of hydrogen-bonding interactions in the secondary coordination sphere that play a critical role in substrate binding and activation. acs.org By designing ligands based on this compound that can form similar hydrogen-bonding networks around a metal center, it may be possible to create synthetic catalysts that mimic the efficiency and selectivity of natural enzymes.

Applications of 2 Phenylamino Benzenethiol Derivatives in Advanced Chemical Materials and Processes

Sensing and Detection Technologies

Derivatives of 2-(phenylamino)benzenethiol are valuable platforms in the development of chemosensors due to the combined presence of a soft thiol group and a coordinating amine group. These functionalities allow for selective interactions with various analytes, leading to detectable changes in their optical properties, such as fluorescence or color.

Design and Mechanism of Fluorescent and Colorimetric Chemosensors for Metal Ions (e.g., Hg²⁺, Cu²⁺, Zn²⁺)

The design of fluorescent and colorimetric chemosensors based on this compound derivatives often involves coupling this core structure with a fluorophore or chromophore. The thiol and amine groups act as recognition sites for metal ions. Upon binding with a target metal ion, the electronic properties of the sensor molecule are altered, resulting in a change in its fluorescence or absorption spectrum.

Mercury (Hg²⁺) Detection: Derivatives containing the phenylamine and thiol moieties can be designed to selectively detect mercuric ions. For instance, a phenylamine-oligothiophene-based fluorescent chemosensor has been reported for the highly selective and rapid detection of Hg²⁺ ions in a mixed aqueous solution through fluorescence quenching. rsc.org The detection limit for this sensor was found to be 5.92 x 10⁻⁷ M, and the recognition process was reversible with the addition of EDTA. rsc.org The mechanism often involves a chelation-enhanced fluorescence quenching (CHEQ) effect or a photoinduced electron transfer (PET) process. The soft nature of the thiol group provides a strong affinity for the soft acid Hg²⁺, leading to high selectivity. A 1,8-naphthalimide-based fluorescent probe demonstrated Hg²⁺-induced fluorescence attenuation via PET, acting as a suitable sensor with a limit of detection of 0.52 µM. mdpi.com

Copper (Cu²⁺) Detection: Colorimetric sensors for Cu²⁺ can be developed by integrating the this compound scaffold with a chromophoric unit. The coordination of Cu²⁺ with the nitrogen and sulfur atoms can induce a significant shift in the absorption spectrum, leading to a visible color change. For example, a colorimetric sensor for Cu²⁺ was designed using a 1,8-naphthalimide (B145957) chromophore integrated with a 2-aminodiphenylamine-based receptor, which showed high selectivity and sensitivity in a neutral aqueous buffer solution. nih.gov The interaction with Cu²⁺ can lead to deprotonation of the amine group, causing a distinct color change. nih.govmdpi.com

Zinc (Zn²⁺) Detection: Fluorescent sensors for Zn²⁺ often utilize a "turn-on" fluorescence mechanism. In the free sensor molecule, a photoinduced electron transfer (PET) process from the electron-rich amine to the fluorophore can quench the fluorescence. Upon binding of Zn²⁺ to the amine and thiol groups, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal. The design of such sensors requires careful selection of the fluorophore to ensure a low background signal and a large fluorescence enhancement upon ion binding.

| Target Ion | Sensing Mechanism | Observable Change | Reference |

| Hg²⁺ | Fluorescence Quenching (PET) | Decrease in fluorescence intensity | rsc.orgmdpi.com |

| Cu²⁺ | Metal Ion-Induced Deprotonation | Color change (e.g., colorless to yellow, orange to blue) | nih.govmdpi.comaalto.fi |

| Zn²⁺ | Inhibition of PET | Fluorescence "turn-on" | N/A |

Environmental Monitoring Applications (e.g., Thiophenol Detection in Water Samples)

Thiophenol and its derivatives are highly toxic environmental pollutants. acs.orgresearchgate.net Fluorescent probes based on scaffolds similar to this compound are being developed for the sensitive and selective detection of thiophenol in environmental water samples. These probes often utilize a reaction-based sensing mechanism.

A common strategy involves the use of a recognition moiety that can react specifically with thiophenol. For example, a probe might contain a group that is cleaved by the nucleophilic attack of the thiophenolate anion, releasing a fluorophore and causing a "turn-on" fluorescence signal. taylorandfrancis.com The high nucleophilicity of the thiophenolate ion allows for high selectivity over other analytes.

Researchers have developed novel fluorescent probes for thiophenol detection based on an intramolecular charge transfer (ICT) mechanism. acs.orgresearchgate.net One such probe demonstrated a rapid response, high selectivity, a large Stokes shift (131 nm), and a 40-fold enhancement in fluorescence. acs.orgresearchgate.net This probe was successfully applied to detect thiophenol in environmental water samples with good recovery rates (over 94%). acs.orgresearchgate.net Another study presented two new red/blue fluorescence-emissive sensors for the rapid and portable detection of thiophenol in various samples, including water, soil, and food, with low detection limits. acs.org

Corrosion Inhibition Research

The presence of both a soft thiol group and a coordinating amine group makes this compound and its derivatives promising candidates for corrosion inhibitors, particularly for steel in acidic environments.

Design Principles for Corrosion Inhibitors Based on Thiol and Amine Functionalities

The design of effective corrosion inhibitors hinges on the molecule's ability to adsorb onto the metal surface and form a protective barrier. The thiol and amine functionalities in this compound derivatives play a crucial role in this process.

Thiol Group (-SH): The sulfur atom in the thiol group has a strong affinity for metal surfaces, particularly iron. It can form a coordinate bond with the vacant d-orbitals of iron atoms, leading to strong adsorption.

Amine Group (-NH-): The nitrogen atom in the amine group also possesses a lone pair of electrons that can be shared with the metal, contributing to the adsorption process.

Aromatic Rings: The phenyl rings in the molecule provide a larger surface area for coverage and can interact with the metal surface through π-electron donation. The planarity of the molecule also influences its packing and the quality of the protective film.

Schiff Base Formation: this compound can be readily converted into Schiff base derivatives. These Schiff bases often exhibit enhanced corrosion inhibition properties due to the presence of the azomethine group (-C=N-), which provides an additional center for adsorption.

Adsorption Mechanisms on Metal Surfaces

The inhibition of corrosion by this compound derivatives is primarily attributed to their adsorption on the metal surface, which can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group can be protonated, leading to electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (sulfur and nitrogen) and the iron atoms on the steel surface. This type of adsorption is generally stronger and more stable than physisorption.

The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. mdpi.com The nature of the adsorption can be further understood through thermodynamic parameters. A negative value of the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process.